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This guide provides a comparative analysis of the kinase selectivity profile of TOS-358, a novel
covalent inhibitor of phosphoinositide 3-kinase alpha (P13Ka). While specific kinome-wide
screening data for TOS-358 is not yet publicly available, this document synthesizes the current
understanding of its selectivity based on published preclinical data and compares it with other
known PI3Ka inhibitors.

Executive Summary

TOS-358 is a first-in-class covalent inhibitor of PI3Ka, targeting both wild-type and mutant
forms of the enzyme.[1][2] Preclinical data strongly suggest that TOS-358 is a highly selective
inhibitor with minimal off-target effects, a characteristic described as a "clean kinome profile".[2]
This high selectivity is a key differentiator from other PI3K inhibitors and is anticipated to result
in a wider therapeutic window and a more favorable safety profile. This guide presents the
available quantitative data for TOS-358 and provides a framework for understanding its cross-
reactivity in the context of established kinase inhibitor profiling methodologies.

Potency and Isoform Selectivity of TOS-358

TOS-358 demonstrates potent inhibition of both wild-type and a common mutant form of PI13Ka.
The available 1C50 values are summarized in the table below. The high selectivity for PI3Ka
over other PI3K isoforms is a critical attribute, as off-target inhibition of other isoforms is
associated with adverse effects.
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Target IC50 (nM) Reference
PI3Ka (Wild-Type) 2.2 [2]
PI13Ka (H1047R Mutant) 4.1 [2]

Comparison with Other PI3Ka Inhibitors

To provide context for the selectivity of TOS-358, the following table includes publicly available

data for Alpelisib (a non-covalent PI3Ka inhibitor) and notes on Inavolisib (a covalent PI3Ka

inhibitor).
. Selectivity
Inhibitor Target IC50 (nM) . Reference
Profile
Reported as
highly selective
TOS-358 PI3Ka (WT) 2.2 , 2]
with a "clean
kinome profile”
PI3Ka (H1047R) 4.1 [2]
50-fold selective
over PI3K[, 250-
Alpelisib PI3Ka 5 fold over PI3KJ, [3]
and 50-fold over
PI3Ky
PI3KPB ~250 [3]
PI3KS ~1250 [3]
PI3Ky ~250 [3]
Reported to have
high potency and
Inavolisib PI3Ka - P Y [4]

specificity for the

PI3Ka isoform
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Experimental Protocols

While the specific experimental protocol for the kinome profiling of TOS-358 has not been
publicly disclosed, a general methodology for assessing the selectivity of covalent kinase
inhibitors is outlined below. This representative protocol is based on established
chemoproteomic approaches.

Representative Protocol: Kinome-wide Covalent Inhibitor Selectivity Profiling using Mass
Spectrometry-based Chemoproteomics

1. Cell Culture and Treatment:
e Human cancer cell lines relevant to the inhibitor's target are cultured to a sufficient density.

e Cells are treated with the covalent inhibitor at various concentrations and for different
durations to assess target engagement and off-target binding. A vehicle control (e.g., DMSO)
is run in parallel.

2. Cell Lysis and Protein Extraction:

» Following treatment, cells are harvested and lysed in a buffer containing detergents and
protease/phosphatase inhibitors to extract total cellular proteins.

3. Probe-Based Enrichment of Covalently Modified Peptides:

o A"clickable" version of the covalent inhibitor, containing an alkyne or azide handle, is often
used.

 Alternatively, a competitive profiling approach can be employed where the inhibitor of interest
competes with a broad-spectrum covalent probe.

e The covalently modified proteins are then “clicked" to a reporter tag (e.g., biotin-azide) via
copper-catalyzed azide-alkyne cycloaddition (CuUAAC).

4. Protein Digestion and Enrichment of Tagged Peptides:

e The protein lysate is subjected to tryptic digestion to generate peptides.
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 Biotinylated peptides (corresponding to the sites of covalent modification) are enriched using
streptavidin-coated beads.

5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

e The enriched peptides are analyzed by high-resolution LC-MS/MS to identify the proteins
and the specific amino acid residues that have been covalently modified by the inhibitor.

6. Data Analysis:

e The MS data is processed using specialized software to identify the modified peptides and
guantify their abundance across different treatment conditions.

o The selectivity of the inhibitor is determined by comparing the occupancy of the intended
target to that of all other identified off-target proteins.

Visualizing the PI3K/Akt Signaling Pathway and
Experimental Workflow

To further illustrate the context of TOS-358's mechanism and the methods used to assess its
specificity, the following diagrams are provided.
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Caption: PI3K/Akt Signaling Pathway Inhibition by TOS-358.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b12413905?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

/Cell-Based Assay\

1. Cell Culture
& Treatment with
Covalent Inhibitor

l 2. Cell Lysis l

/Chemop\v)teomics\

- J

3. Probe Labeling
(e.g., Biotinylation)

!

G. Tryptic Digestion

'

o)

5. Enrichment of
Labeled Peptides
. J
‘ Ane\lvlysis

(6. LC-MS/MS Analysis)

7. Data Analysis &

Target Identification

Click to download full resolution via product page

Caption: Experimental Workflow for Kinase Cross-Reactivity Profiling.

Conclusion
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TOS-358 is a potent and highly selective covalent inhibitor of PI3Ka. The available preclinical
data and communications from its developer indicate a "clean kinome profile," suggesting
minimal cross-reactivity with other kinases. This high degree of selectivity is a promising
feature that may translate into an improved safety profile and a wider therapeutic index
compared to less selective PI3K inhibitors. While detailed, publicly available kinome-wide
screening data is pending, the current evidence positions TOS-358 as a promising next-
generation therapeutic agent for cancers driven by PI3Ka mutations. Further clinical
investigation will be crucial to fully characterize its selectivity and clinical benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413905#cross-reactivity-of-tos-358-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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